tert-butyl N-[1-(2-aminoethyl)cyclobutyl]carbamate hydrochloride
CAS No.: 2260936-65-8
Cat. No.: VC7303461
Molecular Formula: C11H23ClN2O2
Molecular Weight: 250.77
* For research use only. Not for human or veterinary use.
![tert-butyl N-[1-(2-aminoethyl)cyclobutyl]carbamate hydrochloride - 2260936-65-8](/images/structure/VC7303461.png)
Specification
CAS No. | 2260936-65-8 |
---|---|
Molecular Formula | C11H23ClN2O2 |
Molecular Weight | 250.77 |
IUPAC Name | tert-butyl N-[1-(2-aminoethyl)cyclobutyl]carbamate;hydrochloride |
Standard InChI | InChI=1S/C11H22N2O2.ClH/c1-10(2,3)15-9(14)13-11(7-8-12)5-4-6-11;/h4-8,12H2,1-3H3,(H,13,14);1H |
Standard InChI Key | CDQMRGJDIMMEDY-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NC1(CCC1)CCN.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
tert-Butyl N-[1-(2-aminoethyl)cyclobutyl]carbamate hydrochloride (C₁₁H₂₃ClN₂O₂) features a cyclobutane ring substituted with a 2-aminoethyl group and a tert-butoxycarbonyl (Boc) carbamate moiety, protonated as a hydrochloride salt. The Boc group serves as a protective unit for amines, a common strategy in peptide synthesis. Key structural identifiers include:
Property | Value |
---|---|
Molecular Formula | C₁₁H₂₃ClN₂O₂ |
Molecular Weight | 250.76 g/mol |
IUPAC Name | tert-butyl N-[1-(2-aminoethyl)cyclobutyl]carbamate; hydrochloride |
Canonical SMILES | CC(C)(C)OC(=O)NC1(CCN)CCC1.Cl |
InChI Key | GEMLFPSDRNFQPL-UHFFFAOYSA-N |
Synthesis and Preparation
General Carbamate Synthesis Strategies
The synthesis of tert-butyl N-[1-(2-aminoethyl)cyclobutyl]carbamate hydrochloride likely follows established protocols for Boc-protected amines:
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Cyclobutane Formation: Cyclization of 1,3-dihalides or [2+2] photocycloadditions to construct the strained four-membered ring .
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Aminoethyl Introduction: Alkylation of cyclobutylamine with 2-chloroethylamine or reductive amination of cyclobutanone with ethanolamine.
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Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine).
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Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride.
A hypothetical reaction scheme is outlined below:
Optimization Challenges
Key challenges include mitigating ring strain during cyclobutane synthesis and avoiding premature Boc deprotection under acidic or thermal conditions. Purification often involves recrystallization from ethanol/water mixtures or chromatography on silica gel.
Research Findings and Biological Activity
In Vitro and Computational Studies
Though direct biological data are unavailable, structurally related carbamates exhibit:
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Neurological Activity: Modulation of GABA receptors or monoamine transporters.
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Anti-Inflammatory Effects: Inhibition of cyclooxygenase-2 (COX-2) or cytokine production .
Molecular docking studies suggest the cyclobutyl group may enhance binding affinity to hydrophobic enzyme pockets, while the protonated amine facilitates ionic interactions .
Stability and Metabolism
Carbamates generally undergo enzymatic hydrolysis by esterases or chemical degradation in acidic environments, releasing the parent amine and carbon dioxide. The hydrochloride form may improve metabolic stability compared to free bases, as observed in prodrug designs.
Applications in Pharmaceutical Chemistry
Intermediate in Drug Synthesis
This compound serves as a versatile building block for:
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Peptidomimetics: Incorporation of rigid cyclobutyl motifs to constrain peptide conformations .
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Small-Molecule Inhibitors: Functionalization at the aminoethyl group for targeting kinases or GPCRs.
Case Study: Analog Development
Brackmann et al. demonstrated that Boc-protected cyclopropylamines can be transformed into spirocyclopropanated insecticides (e.g., analogues of Thiacloprid) . Similar strategies could apply here, leveraging the cyclobutyl group’s steric effects to enhance pesticidal activity.
Future Directions and Challenges
Unresolved Questions
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Stereochemical Effects: The impact of cyclobutane ring puckering on biological activity remains unexplored.
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Toxicological Profile: Acute and chronic toxicity studies are needed to assess safety.
Synthetic Innovations
Advances in flow chemistry or enzymatic catalysis could address current yield and purity limitations. Additionally, developing orthogonal protection strategies may enable sequential functionalization of the aminoethyl group.
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